molecular formula C32H25N3O B2471552 N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)-4-methylbenzamide CAS No. 477887-15-3

N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)-4-methylbenzamide

Cat. No.: B2471552
CAS No.: 477887-15-3
M. Wt: 467.572
InChI Key: ODNOCISSBHHKII-UHFFFAOYSA-N
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Description

N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)-4-methylbenzamide is a complex organic compound with a unique structure that includes a pyrrole ring substituted with benzyl, cyano, and diphenyl groups, as well as a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)-4-methylbenzamide typically involves multi-step organic reactionsThe final step involves the coupling of the pyrrole derivative with 4-methylbenzoyl chloride under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups .

Scientific Research Applications

N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)-4-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various effects, depending on the context of its use. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)-4-methylbenzamide is unique due to its specific substitution pattern on the pyrrole ring and the presence of the 4-methylbenzamide moiety.

Properties

IUPAC Name

N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25N3O/c1-23-17-19-27(20-18-23)32(36)34-31-28(21-33)29(25-13-7-3-8-14-25)30(26-15-9-4-10-16-26)35(31)22-24-11-5-2-6-12-24/h2-20H,22H2,1H3,(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNOCISSBHHKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C(=C(N2CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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